N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide
CAS No.: 88207-44-7
Cat. No.: VC17337303
Molecular Formula: C27H20N2O3S
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88207-44-7 |
|---|---|
| Molecular Formula | C27H20N2O3S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide |
| Standard InChI | InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30) |
| Standard InChI Key | CUCZNWICWHRXDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide features a central indole ring substituted at the 1-position with a benzenesulfonyl group and at the 2-position with a phenylbenzamide side chain. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 88207-44-7 |
| Molecular Formula | C₂₇H₂₀N₂O₃S |
| Molecular Weight | 452.5 g/mol |
| Classification | Sulfonamide-Benzamide Hybrid |
| Solubility | Limited data; likely lipophilic |
| Stability | Stable under inert conditions |
The benzenesulfonyl group enhances metabolic stability by resisting oxidative degradation, while the benzamide moiety may facilitate hydrogen bonding with biological targets .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol involving:
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Formation of the Indole Core: Reaction of N-(2-vinylphenyl)amides with thiols in aqueous acetonitrile at 50°C, catalyzed by a persulfate-activated charcoal mixture.
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Sulfonylation: Introduction of the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions.
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Benzamide Coupling: Amidation of the intermediate with benzoyl chloride.
Purification typically involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) and column chromatography. Yields are moderate (40–60%), with scalability limited by the complexity of intermediate isolation.
Comparative Synthetic Approaches
While direct industrial methods are undocumented, analogous compounds (e.g., thiazolo-thiadiazoles) are synthesized via one-pot reactions of indole-3-carboxaldehydes with thioglycolic acid and thiosemicarbazide in concentrated sulfuric acid . These methods highlight the versatility of indole derivatives in constructing polyheterocyclic systems, though N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide’s synthesis remains distinct in its use of sulfonylation and amidation steps .
Biological Activities and Mechanistic Insights
Enzyme and Receptor Interactions
The compound’s mechanism of action is hypothesized to involve:
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Enzyme Inhibition: The benzenesulfonyl group may bind to catalytic sites of oxidoreductases or hydrolases, analogous to sulfonamide-based inhibitors .
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Receptor Modulation: The indole moiety could interact with serotonin or aryl hydrocarbon receptors, given structural similarities to endogenous ligands.
Applications in Pharmaceutical Development
Lead Compound for Drug Discovery
The compound’s hybrid structure positions it as a scaffold for developing:
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Anticancer Agents: Targeting tubulin or kinase pathways.
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Anti-Inflammatory Drugs: Modulating COX-2 or NF-κB.
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Neuroprotective Agents: Via serotonin receptor interactions .
Challenges in Preclinical Development
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Synthetic Complexity: Multi-step synthesis complicates large-scale production.
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Pharmacokinetic Uncertainty: Limited data on absorption, distribution, metabolism, and excretion.
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Toxicity Profiling: No in vivo studies reported to date.
Future Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve yield and purity.
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Biological Screening: Prioritize assays for kinase inhibition, antioxidant activity, and receptor binding.
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Structure-Activity Relationships (SAR): Modify substituents on the benzamide or benzenesulfonyl groups to enhance potency.
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